molecular formula C16H13N3O2 B5125265 2-methyl-6-[3-(1H-pyrazol-3-yl)phenyl]isonicotinic acid

2-methyl-6-[3-(1H-pyrazol-3-yl)phenyl]isonicotinic acid

Katalognummer B5125265
Molekulargewicht: 279.29 g/mol
InChI-Schlüssel: VOIIXDRWZBJGLV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-methyl-6-[3-(1H-pyrazol-3-yl)phenyl]isonicotinic acid, also known as MPI-0479605, is a small molecule inhibitor of the TANK-binding kinase 1 (TBK1) and inhibitor of nuclear factor kappa-B kinase subunit epsilon (IKKε). It has been studied for its potential as a therapeutic agent in various diseases, including cancer, autoimmune disorders, and infectious diseases.

Wirkmechanismus

2-methyl-6-[3-(1H-pyrazol-3-yl)phenyl]isonicotinic acid inhibits the activity of TBK1 and IKKε by binding to the ATP-binding site of these kinases. This leads to the inhibition of downstream signaling pathways, including the interferon regulatory factor 3 (IRF3) and nuclear factor kappa-B (NF-κB) pathways. Inhibition of these pathways leads to a decrease in the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and anti-tumor effects in various preclinical models. Inhibition of TBK1 and IKKε leads to a decrease in the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases. In addition, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines.

Vorteile Und Einschränkungen Für Laborexperimente

2-methyl-6-[3-(1H-pyrazol-3-yl)phenyl]isonicotinic acid has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study in vitro and in vivo. In addition, it has been shown to have good pharmacokinetic properties, which makes it a promising candidate for further development as a therapeutic agent. However, there are also limitations to using this compound in lab experiments. It has been shown to have off-target effects on other kinases, which may complicate the interpretation of results.

Zukünftige Richtungen

There are several future directions for the study of 2-methyl-6-[3-(1H-pyrazol-3-yl)phenyl]isonicotinic acid. One direction is the development of more potent and selective inhibitors of TBK1 and IKKε. Another direction is the investigation of the role of TBK1 and IKKε in various diseases, including cancer, autoimmune disorders, and infectious diseases. In addition, the combination of this compound with other therapeutic agents may have synergistic effects and improve the efficacy of treatment. Finally, the development of biomarkers for patient selection and monitoring of treatment response may improve the clinical utility of this compound.
Conclusion:
This compound is a small molecule inhibitor of TBK1 and IKKε that has been studied for its potential as a therapeutic agent in various diseases. It has been shown to have anti-inflammatory and anti-tumor effects in various preclinical models. The development of more potent and selective inhibitors of TBK1 and IKKε, investigation of the role of TBK1 and IKKε in various diseases, and combination with other therapeutic agents are future directions for the study of this compound.

Synthesemethoden

2-methyl-6-[3-(1H-pyrazol-3-yl)phenyl]isonicotinic acid can be synthesized by a multi-step process involving the reaction of various chemical intermediates. The first step involves the reaction of 2-bromo-6-methylisonicotinic acid with 3-amino-1H-pyrazole in the presence of a base to form 2-methyl-6-(3-pyrazolyl)isonicotinic acid. This intermediate is then reacted with 3-bromoacetophenone in the presence of a base to form this compound.

Wissenschaftliche Forschungsanwendungen

2-methyl-6-[3-(1H-pyrazol-3-yl)phenyl]isonicotinic acid has been studied extensively for its potential as a therapeutic agent in various diseases. It has been shown to inhibit the activity of TBK1 and IKKε, which are key regulators of the innate immune response. Inhibition of these kinases has been shown to have therapeutic potential in various diseases, including cancer, autoimmune disorders, and infectious diseases.

Eigenschaften

IUPAC Name

2-methyl-6-[3-(1H-pyrazol-5-yl)phenyl]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c1-10-7-13(16(20)21)9-15(18-10)12-4-2-3-11(8-12)14-5-6-17-19-14/h2-9H,1H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOIIXDRWZBJGLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C2=CC=CC(=C2)C3=CC=NN3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.